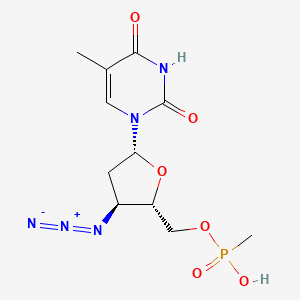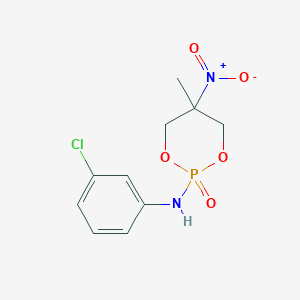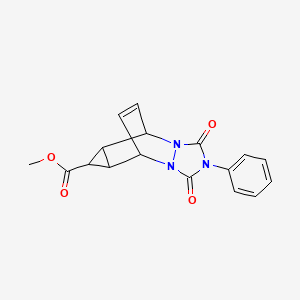![molecular formula C12H10N4 B12800462 Spiro[2.5]octane-1,1,2,2-tetracarbonitrile CAS No. 10432-36-7](/img/structure/B12800462.png)
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C12H10N4. It is characterized by a spirocyclic structure, which means that two rings share a single atom. This compound is notable for its four cyano groups attached to the spirocyclic framework, making it a tetracarbonitrile. The unique structure of this compound lends itself to various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing Spiro[2.5]octane-1,1,2,2-tetracarbonitrile involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This process is carried out in an undivided cell in alcohols with sodium bromide as a mediator. The reaction proceeds smoothly under mild conditions, resulting in the formation of the desired compound in yields ranging from 50% to 75% .
Industrial Production Methods
The industrial production of this compound typically involves large-scale electrochemical processes. These methods are advantageous due to their high yield, cost-effectiveness, and environmental friendliness. The use of non-corrosive reagents and the ease of product isolation make these processes attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium bromide, malononitrile, and various heterocyclic ketones. The reactions are typically carried out in alcohols under mild conditions .
Major Products Formed
The major products formed from the reactions of this compound include substituted spirocyclic compounds and various derivatives with potential pharmacological and physiological activities .
Scientific Research Applications
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecular structures.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antibiotic properties.
Mechanism of Action
The mechanism of action of Spiro[2.5]octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound’s rigid spirocyclic structure allows for specific spatial orientation of functional groups, facilitating target recognition. For example, 1,1,2,2-tetracyanosubstituted cyclopropanes, a class of compounds related to this compound, have been shown to inhibit regulators of G-protein signaling (RGS) proteins and suppress protein auto-splicing, which is applicable for the treatment of tuberculosis .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound is synthesized by the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione and exhibits similar reactivity and applications.
Spiro[2.5]octane-1,1-dicarbonitriles: These compounds share a similar spirocyclic structure but with fewer cyano groups, resulting in different chemical properties and applications.
Uniqueness
This compound is unique due to its four cyano groups, which provide a high degree of reactivity and versatility in chemical synthesis. Its rigid spirocyclic structure also contributes to its specificity in biological interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
10432-36-7 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
spiro[2.5]octane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H10N4/c13-6-11(7-14)10(4-2-1-3-5-10)12(11,8-15)9-16/h1-5H2 |
InChI Key |
AGYLCLWDLHJTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


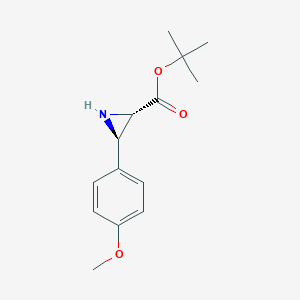
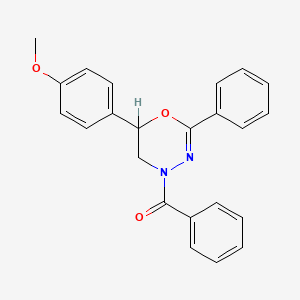
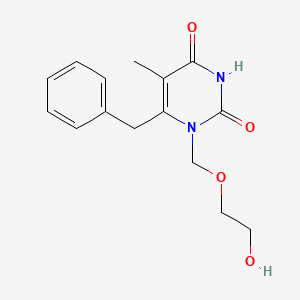
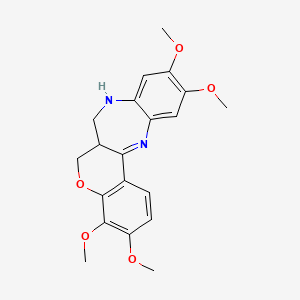
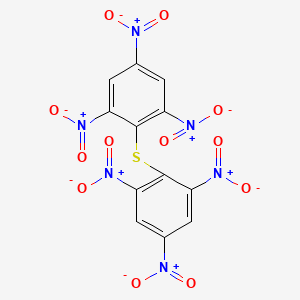
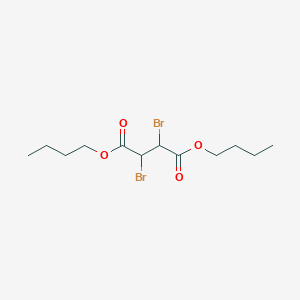
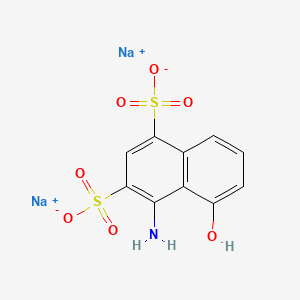

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
